(2-Amino-5-chlorophenyl)(4-methylpyridin-3-yl)methanone
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Overview
Description
(2-Amino-5-chlorophenyl)(4-methyl-3-pyridinyl)methanone is an organic compound with a complex structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-chlorophenyl)(4-methyl-3-pyridinyl)methanone typically involves the reaction of 2-amino-5-chlorobenzophenone with 4-methyl-3-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-chlorophenyl)(4-methyl-3-pyridinyl)methanone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine .
Scientific Research Applications
(2-Amino-5-chlorophenyl)(4-methyl-3-pyridinyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Amino-5-chlorophenyl)(4-methyl-3-pyridinyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzophenone: A related compound with similar structural features but different functional groups.
(2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone: Another similar compound with a different substitution pattern on the aromatic ring.
Uniqueness
(2-Amino-5-chlorophenyl)(4-methyl-3-pyridinyl)methanone is unique due to its combination of aromatic and heterocyclic components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H11ClN2O |
---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
(2-amino-5-chlorophenyl)-(4-methylpyridin-3-yl)methanone |
InChI |
InChI=1S/C13H11ClN2O/c1-8-4-5-16-7-11(8)13(17)10-6-9(14)2-3-12(10)15/h2-7H,15H2,1H3 |
InChI Key |
HGDAMOQGOQNYLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=C(C=CC(=C2)Cl)N |
Origin of Product |
United States |
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